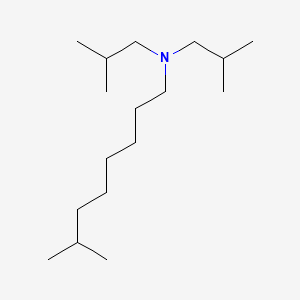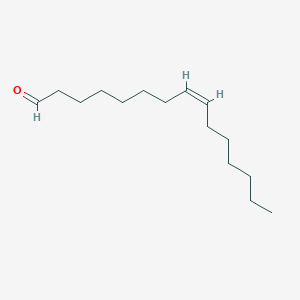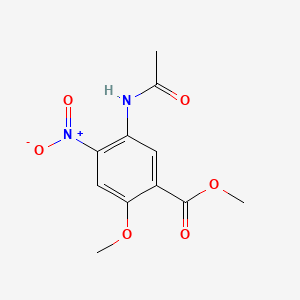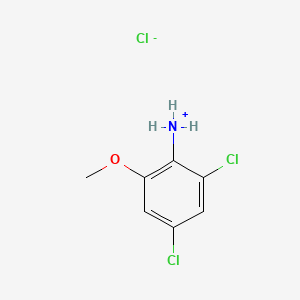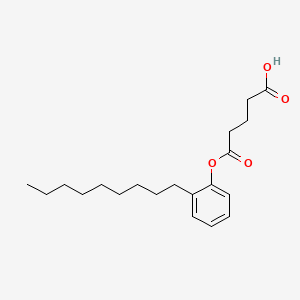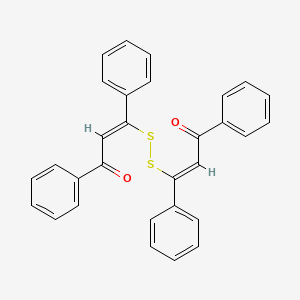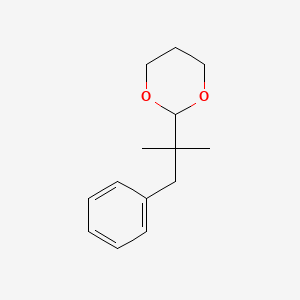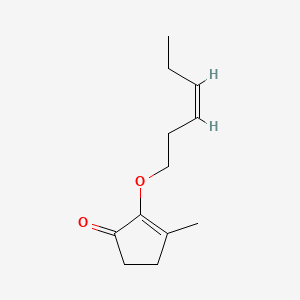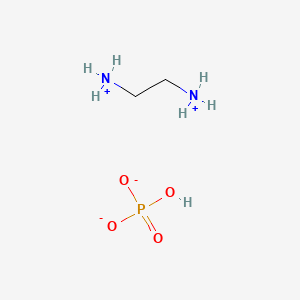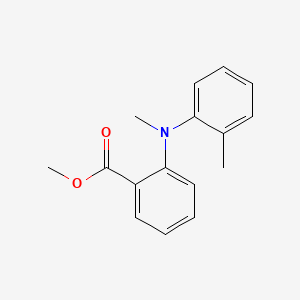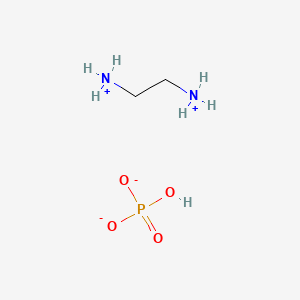
(E)-3-Formylbut-2-endiyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Formylbut-2-endiyl diacetate is an organic compound characterized by its unique structure, which includes a formyl group and two acetoxy groups attached to a but-2-endiyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Formylbut-2-endiyl diacetate typically involves the reaction of but-2-yne-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxyl groups, followed by the introduction of the formyl group through a formylation reaction. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-Formylbut-2-endiyl diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: (E)-3-Carboxybut-2-endiyl diacetate.
Reduction: (E)-3-Hydroxybut-2-endiyl diacetate.
Substitution: (E)-3-Formylbut-2-endiyl dimethoxy.
Wissenschaftliche Forschungsanwendungen
(E)-3-Formylbut-2-endiyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-Formylbut-2-endiyl diacetate involves its reactive formyl and acetoxy groups. The formyl group can participate in nucleophilic addition reactions, while the acetoxy groups can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethylidene diacetate: Similar in structure but lacks the formyl group.
Vinyl acetate: Contains a vinyl group instead of the formyl and acetoxy groups.
Acetylacetone: Contains two acetyl groups but lacks the formyl and but-2-endiyl backbone.
Uniqueness: (E)-3-Formylbut-2-endiyl diacetate is unique due to the presence of both formyl and acetoxy groups on a but-2-endiyl backbone. This combination of functional groups provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
56269-66-0 |
|---|---|
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
[(E)-1-acetyloxy-3-methyl-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C9H12O5/c1-6(5-10)4-9(13-7(2)11)14-8(3)12/h4-5,9H,1-3H3/b6-4+ |
InChI-Schlüssel |
ZONLFTZQOACGCL-GQCTYLIASA-N |
Isomerische SMILES |
C/C(=C\C(OC(=O)C)OC(=O)C)/C=O |
Kanonische SMILES |
CC(=CC(OC(=O)C)OC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


